4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Description
4-(3,4-Dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethylphenyl group at the N4 position and a methyl group at the C5 position, with a thiol (-SH) moiety at the C3 position. This compound (CAS: 78349-87-8, molecular formula C₁₅H₁₅N₃S) is part of a broader class of 1,2,4-triazole-3-thiols, which are notable for their diverse pharmacological and material science applications . Its synthesis typically involves cyclization of thiosemicarbazide precursors or S-alkylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-4-5-10(6-8(7)2)14-9(3)12-13-11(14)15/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBGQISCIQHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in ): Enhance corrosion inhibition and thermal stability but may reduce solubility.
- Electron-Donating Groups (e.g., methoxy, ethoxy in ): Improve solubility and biological activity (e.g., antifungal).
- Halogen Substituents (e.g., bromo in ): Increase molecular weight and influence antifungal potency.
Antifungal and Antimicrobial Activity
- The 3,4-dimethylphenyl analog (target compound) shows moderate antifungal activity, comparable to derivatives like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol .
- Schiff base derivatives (e.g., 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit enhanced activity due to the imine group .
Corrosion Inhibition
- Compounds with nitro or dimethylamino substituents demonstrate superior anticorrosive effects in acidic media. For example, 4-{[4-(dimethylamino)benzylidene]amino}-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol inhibits 316 stainless steel corrosion in HCl .
Diuretic Activity
- 4-((3,4-Methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol derivatives exhibit diuretic effects, with substituent-dependent efficacy (e.g., 3,5-methoxybenzyl enhances activity) .
Antiproliferative Activity
- Triazolothiadiazine derivatives derived from (E)-4-(arylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiols showed low activity against HepG2 cells but significant plant growth regulation .
Computational and Experimental Insights
- Thermochemistry : Density-functional theory (DFT) studies highlight the role of exact exchange in optimizing triazole derivatives for material applications .
Biological Activity
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, recognized for its diverse biological activities. This compound possesses a unique structure characterized by a triazole ring and a thiol group, which contribute to its potential therapeutic applications. Research has shown that triazole derivatives exhibit significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H13N3S
- Molecular Weight : 219.306 g/mol
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues in proteins due to the presence of the thiol group. This interaction can inhibit enzyme functions critical for microbial growth and cancer cell proliferation. The triazole moiety may also modulate various biological receptors, enhancing its therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. A significant study demonstrated that derivatives of triazole thiols exhibited varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
Table: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-(3,4-dimethylphenyl)-5-methyl... | 31.25 - 62.5 | E. coli, S. aureus |
| Other derivatives | 62.5 - 125 | Pseudomonas aeruginosa |
| Candida albicans |
This data indicates that the compound has a promising potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. Notably, it has shown selective cytotoxicity towards human melanoma and breast cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of synthesized triazole derivatives on cancer cell lines such as IGR39 (melanoma) and MDA-MB-231 (triple-negative breast cancer), it was found that certain derivatives exhibited significant growth inhibition:
- Most Active Compounds :
- N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed notable selectivity towards cancer cells.
Table: Cytotoxicity Results
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N′-(2-hydroxy-5-nitrobenzylidene)... | 10 | IGR39 (Melanoma) |
| N′-(2-hydroxybenzylidene)... | 15 | MDA-MB-231 (Breast Cancer) |
These findings suggest that modifications to the triazole structure can enhance anticancer activity.
Q & A
Q. What are the optimal synthetic routes for 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via cyclization of precursors such as substituted isothiocyanates and hydrazine derivatives. A common route involves reacting 3,4-dimethylbenzyl isothiocyanate with methyl hydrazine in ethanol or dimethylformamide (DMF) under reflux (60–100°C) with a base (e.g., KOH) to facilitate cyclization. Solvent polarity and temperature critically impact yield: polar aprotic solvents like DMF enhance reaction rates, while elevated temperatures (≥80°C) improve cyclization efficiency. Purification via recrystallization or column chromatography is recommended for high purity (>95%) .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
- Methodological Answer: Structural confirmation requires a combination of techniques:
- IR Spectroscopy: Identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹).
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.6 ppm).
- X-ray Crystallography: Resolves the triazole ring conformation and substituent spatial arrangement.
- Elemental Analysis: Validates molecular formula (C₁₂H₁₄N₄S) .
Q. What biological activities are reported for this compound, and what assay systems are used for evaluation?
- Methodological Answer: Preliminary studies indicate antifungal activity (e.g., against Candida albicans via broth microdilution assays) and anticancer potential (e.g., cytotoxicity in MCF-7 cells using MTT assays). Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed for reproducibility. Negative controls (e.g., fluconazole for antifungal tests) are essential to validate results .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the cyclization step?
- Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening: Transition metals (e.g., Cu(I)) or organocatalysts can accelerate ring closure.
- Microwave-Assisted Synthesis: Reduces reaction time and improves energy efficiency.
- Continuous Flow Reactors: Enhance mixing and heat transfer for scalable production .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer: Discrepancies may arise from variations in compound purity, assay conditions, or cell lines. Mitigation strategies:
- HPLC Purity Validation: Ensure ≥98% purity using a C18 column (acetonitrile/water gradient).
- Standardized Assay Protocols: Adopt CLSI guidelines for antifungal/antibacterial testing.
- Dose-Response Curves: Calculate IC₅₀/EC₅₀ values to compare potency across studies .
Q. What computational methods predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?
- Methodological Answer: Tools like SwissADME and ProTox-II predict key properties:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- CYP450 Inhibition: Assess metabolic stability.
- hERG Binding: Screen for cardiotoxicity risks. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) .
Q. How do substituents on the triazole ring and aromatic groups influence biological activity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -Cl): Enhance antifungal activity by increasing electrophilicity.
- Methoxy Groups (-OCH₃): Improve solubility but may reduce membrane permeability.
Comparative studies with analogs (e.g., 4-(4-chlorophenyl) derivatives) highlight substituent effects .
Q. What stability challenges arise under varying pH and temperature conditions, and how are they addressed?
- Methodological Answer: The compound is prone to oxidation at the thiol group. Stability assessments include:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C).
- pH Stability Studies: Use buffered solutions (pH 2–12) with HPLC monitoring.
- Light-Sensitive Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer:
Q. What strategies enable selective functionalization of the triazole ring for derivative synthesis?
- Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to shield the thiol group during alkylation.
- Regioselective Alkylation: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for N- vs. S-alkylation control.
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
